Methoxy Substitution Pattern Affects Electronic Properties and Synthetic Reactivity: 3,4,5- vs. 2,3,4-Trimethoxy Derivatives
The 3,4,5-trimethoxy substitution pattern in Boc-2-amino-3,4,5-trimethoxybenzoic acid produces a distinct electron density distribution compared to the 2,3,4-regioisomeric analog. In related trimethoxybenzamide HDAC inhibitor studies, the 3,4,5-trimethoxybenzamide derivative demonstrated an IC50 of 2.21 µM against Trypanosoma cruzi with a high selectivity index (SI = 298.6) [1]. While direct comparative data between the 3,4,5- and 2,3,4-substituted Boc-protected amino acids are not available in the open literature, computational descriptors for the 2,3,4-regioisomer (CAS 2580220-99-9) show identical molecular formula and topological polar surface area (103 Ų) [2], suggesting that any differentiation arises from electronic and steric effects of the methoxy arrangement rather than bulk physicochemical properties.
| Evidence Dimension | Regioisomeric substitution pattern effect on electronic properties |
|---|---|
| Target Compound Data | 3,4,5-trimethoxy substitution on benzoic acid core; electron-rich aromatic system |
| Comparator Or Baseline | 2,3,4-trimethoxy substitution (CAS 2580220-99-9, 6-{(tert-butoxy)carbonylamino}-2,3,4-trimethoxybenzoic acid); Topological Polar Surface Area = 103 Ų |
| Quantified Difference | Computational: Topological Polar Surface Area identical (103 Ų) between regioisomers; electronic differences inferred from distinct substitution pattern. In related trimethoxybenzamide HDAC inhibitors, 3,4,5-trimethoxybenzamide IC50 = 2.21 µM, SI = 298.6 against T. cruzi. |
| Conditions | Computational property prediction; HDAC inhibition assay in T. cruzi (for structurally related 3,4,5-trimethoxybenzamide, not the target compound itself) |
Why This Matters
The 3,4,5-trimethoxy arrangement is a privileged pharmacophore in bioactive compounds, and procuring this specific regioisomer ensures consistent electronic and steric properties for structure-activity relationship studies.
- [1] OUCI. N-iso-butyl-3,4,5-trimethoxybenzamide (17) presented potent trypanocidal activity with an IC50 = 2.21 µM and selectively caused apoptosis (SI = 298.6). Molecular modeling experiments suggested the inhibitions of the histone deacetylase (HDAC) enzyme as the main trypanocidal mechanism of action of compound 17 in T. cruzi. View Source
- [2] Kuujia. CAS 2580220-99-9 (6-{(tert-butoxy)carbonylamino}-2,3,4-trimethoxybenzoic acid) — Computed Properties: Topological Polar Surface Area 103 Ų, XLogP3 2.5. View Source
